Relevance: This compound shares a core piperidine ring structure with tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate. Both feature a tert-butyl 1-carboxylate group and a 2-hydroxyethyl substituent at the 4-position. The difference lies in the fourth substituent on the piperidine ring, with this compound having a pyrrolidinyl group while the target compound has a hydroxymethyl group. This difference highlights potential variations in pharmacological activity and further derivatization strategies.
Relevance: This compound shares a common scaffold with tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, both containing a tert-butyl 1-carboxylate and a substituted methyl group at the 4-position of the piperidine ring. The difference lies in the nature of the substituent; this compound possesses a (2-methoxy-4-(methoxycarbonyl)phenoxy) group, whereas the target compound has a simpler hydroxymethyl group. This structural difference underscores the diversity achievable through derivatization of the core piperidine scaffold for targeting different therapeutic areas.
Relevance: Similar to tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, this compound features a tert-butyl 1-carboxylate group on the piperidine ring. Both compounds also showcase the potential for incorporating heteroaryl substituents onto the piperidine core, with this compound specifically featuring a 5-bromopyridin-2-yloxy group at the 4-position. This highlights the potential for diverse pharmacological activities depending on the substituent.
Relevance: Sharing the tert-butyl 1-carboxylate piperidine core with tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, this compound demonstrates the synthetic utility of the core structure. The presence of a complex (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl) group at the 4-position of this compound, compared to the simpler hydroxymethyl and 2-hydroxyethyl groups in the target compound, illustrates the potential for further elaboration and diversification of these molecules for drug discovery.
Relevance: This compound, featuring a bulky and complex (4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl substituent at the 4-position of the piperidine ring, further emphasizes the structural diversity accessible within this class of molecules. The presence of the tert-butyl 1-carboxylate group, also seen in tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, suggests a possible shared synthetic intermediate and highlights the versatility of these compounds as building blocks in medicinal chemistry.
Relevance: Although structurally different from tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate due to the spiro benzofuran ring fused to the piperidine, both compounds share the key tert-butyl 1-carboxylate protecting group on the piperidine nitrogen. This similarity suggests a potential common starting material or intermediate in their respective syntheses, highlighting the versatility of protected piperidine derivatives in medicinal chemistry.
Relevance: While this compound features a piperazine ring instead of the piperidine ring found in tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, both share the tert-butoxycarbonyl protecting group and a hydroxymethyl substituent. This similarity suggests potential similarities in their synthetic routes and highlights the use of these protecting groups and functional groups in building diverse heterocyclic compounds.
tert-Butyl 2-{methyl}piperidine-1-carboxylate []
Relevance: Both this compound and tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate showcase the modification potential of the piperidine ring by attaching various functional groups. Although their specific substituents differ, the shared presence of a tert-butyl 1-carboxylate group and a hydroxyl-containing group on the C4 substituent highlights the structural similarities and possible commonalities in their synthetic approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.